molecular formula C6H8ClN3 B12469450 4-Chloro-N2-methylpyridine-2,3-diamine

4-Chloro-N2-methylpyridine-2,3-diamine

Katalognummer: B12469450
Molekulargewicht: 157.60 g/mol
InChI-Schlüssel: VNSMHYPPBXPNCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N2-methylpyridine-2,3-diamine is a heterocyclic aromatic amine with a molecular formula of C6H8ClN3. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the N2 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N2-methylpyridine-2,3-diamine typically involves the chlorination of N2-methylpyridine-2,3-diamine. One common method is the reaction of N2-methylpyridine-2,3-diamine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N2-methylpyridine-2,3-diamine+SOCl2This compound+SO2+HCl\text{N2-methylpyridine-2,3-diamine} + \text{SOCl2} \rightarrow \text{this compound} + \text{SO2} + \text{HCl} N2-methylpyridine-2,3-diamine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Formation of N2-methylpyridine-2,3-diamine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N2-methylpyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Chloro-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-N2-methylpyridine-2,5-diamine
  • 2-Chloro-N4-methylpyridine-3,4-diamine
  • 4-Chloro-N-Methylpyridine-2-carboxamide

Comparison

4-Chloro-N2-methylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Eigenschaften

Molekularformel

C6H8ClN3

Molekulargewicht

157.60 g/mol

IUPAC-Name

4-chloro-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C6H8ClN3/c1-9-6-5(8)4(7)2-3-10-6/h2-3H,8H2,1H3,(H,9,10)

InChI-Schlüssel

VNSMHYPPBXPNCV-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=CC(=C1N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.